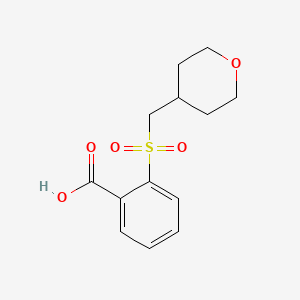
2-(((Tetrahydro-2H-pyran-4-yl)methyl)sulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Tetrahydro-2H-pyran-4-yl)methyl)sulfonyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a tetrahydropyran ring via a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Tetrahydro-2H-pyran-4-yl)methyl)sulfonyl)benzoic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Sulfonylation: The tetrahydropyran ring is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Coupling with Benzoic Acid: The sulfonylated tetrahydropyran is then coupled with benzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(((Tetrahydro-2H-pyran-4-yl)methyl)sulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
2-(((Tetrahydro-2H-pyran-4-yl)methyl)sulfonyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and protein binding.
Industrial Applications: Potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((Tetrahydro-2H-pyran-4-yl)methyl)sulfonyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure.
Benzoic Acid: Shares the benzoic acid moiety but lacks the sulfonyl and tetrahydropyran groups.
Sulfonyl Benzoic Acids: Compounds with similar sulfonyl and benzoic acid functionalities but different substituents.
Uniqueness
2-(((Tetrahydro-2H-pyran-4-yl)methyl)sulfonyl)benzoic acid is unique due to the combination of the tetrahydropyran ring, sulfonyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds .
Properties
Molecular Formula |
C13H16O5S |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
2-(oxan-4-ylmethylsulfonyl)benzoic acid |
InChI |
InChI=1S/C13H16O5S/c14-13(15)11-3-1-2-4-12(11)19(16,17)9-10-5-7-18-8-6-10/h1-4,10H,5-9H2,(H,14,15) |
InChI Key |
YMUOJVQURUZWJY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CS(=O)(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















